molecular formula C25H23N5O4 B2737580 methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896294-29-4

methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2737580
CAS No.: 896294-29-4
M. Wt: 457.49
InChI Key: OUILBWJQNXXABD-UHFFFAOYSA-N
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Description

Methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:

  • Substituents: A 2-ethylphenyl group at position 8, a methyl group at position 1, and a phenyl group at position 5.
  • Functional groups: A methyl ester at the acetoxy side chain and two ketone groups at positions 2 and 2.
  • Molecular formula: Predicted as C₁₉H₂₁N₅O₄ (based on analogous compounds in and ).
  • Applications: Likely explored as a kinase inhibitor or bioactive molecule, given structural similarities to compounds in , and 10.

Properties

CAS No.

896294-29-4

Molecular Formula

C25H23N5O4

Molecular Weight

457.49

IUPAC Name

methyl 2-[6-(2-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O4/c1-4-16-10-8-9-13-18(16)30-19(17-11-6-5-7-12-17)14-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)15-20(31)34-3/h5-14H,4,15H2,1-3H3

InChI Key

OUILBWJQNXXABD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique imidazo[2,1-f]purine core with multiple functional groups that may contribute to its biological activity. Its molecular formula is C24H22N6O3C_{24}H_{22}N_{6}O_{3}, with a molecular weight of approximately 442.5 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-f]purines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest they may serve as effective antibacterial agents.

CompoundTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BE. coli64
Methyl 2-(8-(2-ethylphenyl)...TBD

Anticancer Activity

The imidazo[2,1-f]purine scaffold has been implicated in anticancer research. Certain derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The mechanism often involves the inhibition of kinases or other enzymes critical for cancer cell survival.

The biological activity of this compound may be attributed to:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of enzymes such as dihydrofolate reductase and various kinases.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to disrupted replication and transcription processes.

Study on Antimicrobial Efficacy

In a recent study evaluating a series of imidazo[2,1-f]purine derivatives, the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods and confirmed findings with MIC assays .

Cancer Cell Line Study

Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast and lung cancer models. The study highlighted the potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of imidazo[2,1-f]purine derivatives with variations in substituents and functional groups. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name / Substituents Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
Target Compound : 8-(2-Ethylphenyl) C₁₉H₂₁N₅O₄ ~403.40 (calc.) 2-Ethylphenyl, methyl ester Higher lipophilicity due to ethyl group N/A
8-(2-Methylphenyl) analog () C₁₈H₁₉N₅O₄ 369.38 2-Methylphenyl, methyl ester Lower MW, reduced steric bulk
8-(2-Methoxyphenyl)-7-p-cyanophenyl () C₂₂H₁₇N₇O₅ 475.43 Methoxy, cyano groups Enhanced polarity; kinase inhibition
8-(2-Hydroxyphenyl)-1,3-dimethyl () C₂₁H₁₇N₅O₃ 387.39 2-Hydroxyphenyl, dimethyl pKa = 9.11; pH-dependent solubility
7-(4-Methylphenyl)-8-phenyl () C₂₁H₁₉N₅O₂ 373.41 4-Methylphenyl, phenyl Planar aromatic system for binding

Key Observations

The hydroxyl group in ’s compound introduces polarity, improving solubility in physiological pH ranges (pKa ~9.11) .

Synthetic Routes :

  • The target compound likely follows a synthesis pathway similar to and , involving cyclization of purine precursors with substituted phenyl groups under acidic or catalytic conditions (e.g., H₂SO₄ or BF₃·OEt₂) .

Biological Activity: Analogs with electron-withdrawing groups (e.g., cyano in ) show enhanced kinase inhibitory activity due to improved hydrogen bonding with ATP-binding pockets . The phenyl and 4-methylphenyl groups in contribute to π-π stacking interactions in hydrophobic enzyme pockets .

Crystallographic and Structural Analysis :

  • Tools like SHELX () are critical for resolving the conformational flexibility of the imidazo[2,1-f]purine core, particularly the orientation of substituents like the 2-ethylphenyl group .

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